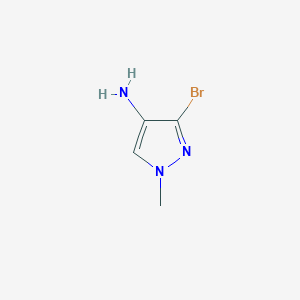
3-bromo-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-1-methyl-1H-pyrazol-4-amine” is a chemical compound with the CAS Number: 1909316-30-8 . It has a molecular weight of 176.02 and is typically stored at 4 degrees Celsius . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrazoles, which includes “3-bromo-1-methyl-1H-pyrazol-4-amine”, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine can afford a wide variety of pyrazoles .
Molecular Structure Analysis
The molecular structure of “3-bromo-1-methyl-1H-pyrazol-4-amine” can be represented by the InChI Code: 1S/C4H6BrN3/c1-8-2-3(6)4(5)7-8/h2H,6H2,1H3 .
Chemical Reactions Analysis
Pyrazoles, including “3-bromo-1-methyl-1H-pyrazol-4-amine”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
“3-bromo-1-methyl-1H-pyrazol-4-amine” is a powder in physical form . It has a molecular weight of 176.02 and is typically stored at 4 degrees Celsius .
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
One study outlines the synthesis and characterization of pyrazole derivatives, including their X-Ray crystal studies, and evaluates their antitumor, antifungal, and antibacterial activities. These derivatives have been identified for their significant biological activities, underlying their potential in developing new pharmacophores for various diseases (A. Titi et al., 2020).
Nonlinear Optical Studies
Another research explores the structural characterization and nonlinear optical properties of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. This study demonstrates the material's stable molecular structure and its implications for intramolecular charge transfer, which is responsible for nonlinear optical properties, indicating potential applications in optical technologies (Ö. Tamer et al., 2016).
Antimicrobial Applications
Research into heterocyclic compounds containing pyrazole derivatives has shown that when these compounds are incorporated into materials like polyurethane varnish and printing ink paste, they exhibit significant antimicrobial effects. This finding suggests potential applications in enhancing the antimicrobial properties of surface coatings and inks (H. A. El‐Wahab et al., 2015).
Application in Materials Science
A study on the synthesis and reactivity of pyrazole-based compounds indicates their potential in creating novel materials with specific properties, such as those useful in the development of new heterocyclic chemistries for material science applications (Djamila Hikem-Oukacha et al., 2011).
Structural Elucidation and Antibacterial Activity
The synthesis and structural elucidation of pyrazole Schiff bases have been investigated for their antibacterial properties. These compounds form supramolecular architectures through hydrogen bonds and π-stacking interactions, offering insights into the design of potential antibacterial agents (C. Feng et al., 2018).
Safety and Hazards
The safety information for “3-bromo-1-methyl-1H-pyrazol-4-amine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with various biological targets due to their versatile scaffold .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the structure and properties of the targets, thereby affecting their function.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to have a broad range of chemical and biological properties, suggesting that they may interact with and affect multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2746±200 °C and a density of 191±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound’s stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other compounds in the environment .
properties
IUPAC Name |
3-bromo-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-2-3(6)4(5)7-8/h2H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPMPNIVENONJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-1H-pyrazol-4-amine | |
CAS RN |
1909316-30-8 |
Source


|
| Record name | 3-bromo-1-methyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837391.png)

![N-(4-butylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2837395.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2837397.png)

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2837399.png)

![4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837402.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2837409.png)

